3-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Overview
Description
3-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1084202 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Excretion Studies
Research on quinazolinone derivatives, including methaqualone and its analogs, has been carried out to understand their metabolic disposition and excretion patterns. Studies involving both humans and animals have identified the biotransformation processes these compounds undergo, such as reduction of nitro groups to amino derivatives, cleavage of the quinazolinone nucleus, and oxidation of methyl groups. For example, in a study on nitromethaqualone, the compound was found to be extensively metabolized in humans and rats, with significant proportions excreted through feces and urine, indicating an extensive enterohepatic circulation (Van Boven & Daenens, 1982).
Toxicological Assessments
Another area of research focuses on the toxicological profiles of quinazolinone derivatives. These studies aim to assess the potential toxic effects these compounds may have on biological systems. For instance, the analysis of methaqualone metabolism through the epoxide-diol pathway in humans and rats highlighted the formation of several metabolites, shedding light on the metabolic pathways and potential toxicological implications of these compounds (Stillwell, Gregory, & Horning, 1975).
Case Reports on Drug Abuse
There are also case reports addressing the consequences of abusing quinazolinone analogs, such as prolonged agitated delirium after ingestion of methaqualone analogs. These studies contribute to the understanding of the acute and chronic effects of quinazolinone abuse, providing insights into the clinical management of such cases (Romanek et al., 2021).
Environmental and Occupational Exposure
Research has also been conducted on the environmental and occupational exposure to compounds similar to 3-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. Studies investigate the presence of related compounds in various settings, assessing the risk of exposure and its implications for health (Primka & Taylor, 1997).
Properties
IUPAC Name |
3-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-14-12-15(20)6-7-18(14)25-11-10-24-9-8-22-13-21-17-5-3-2-4-16(17)19(22)23/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBKVSAENONNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCOCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.